tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate
Overview
Description
tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate: is a synthetic organic compound with the molecular formula C17H19NO4 It is characterized by a furan ring substituted with a 4-methylbenzoyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced via Friedel-Crafts acylation, where the furan ring reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carbamate Group: The tert-butyl carbamate group can be introduced by reacting the intermediate compound with tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The carbonyl group in the 4-methylbenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, where the tert-butyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the 4-methylbenzoyl group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving furan derivatives.
Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate involves its interaction with molecular targets in biological systems. The furan ring and the carbamate group can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate
- tert-butyl N-[2-(4-methylbenzoyl)thiophene-3-yl]carbamate
- tert-butyl N-[2-(4-methylbenzoyl)pyrrole-3-yl]carbamate
Comparison:
- Structural Differences: The primary difference between these compounds lies in the heterocyclic ring (furan, thiophene, pyrrole).
- Chemical Properties: The presence of different heteroatoms (oxygen in furan, sulfur in thiophene, nitrogen in pyrrole) affects the chemical reactivity and stability of the compounds.
- Applications: Each compound may have unique applications based on its chemical properties. For example, furan derivatives are often used in organic synthesis, while thiophene derivatives are commonly used in material science.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for this compound.
Biological Activity
Tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate is a synthetic compound recognized for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound can be characterized by its unique structural features which include a furan ring and a benzoyl group. Its IUPAC name is tert-butyl (2-(4-methylbenzoyl)furan-3-yl)carbamate, with a molecular formula of C17H19NO4 and a molecular weight of 301.34 g/mol .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The carbamate moiety allows for hydrolysis under acidic or basic conditions, leading to the release of amine derivatives which may possess distinct biological activities. Additionally, the furan ring is known to participate in electrophilic aromatic substitution reactions, enhancing its reactivity with biological macromolecules.
Interaction with Enzymes
Preliminary studies suggest that the compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions could influence metabolic pathways significantly, affecting the pharmacokinetics of co-administered drugs.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown growth inhibition concentrations (GI50) in the nanomolar range across multiple cancer types, suggesting a potential role as an anticancer agent .
Table 1: Cytotoxic Activity Comparison
Compound Name | Cancer Cell Lines Tested | LC50 (nM) |
---|---|---|
Compound 1 | U87 | 200 |
Compound 2 | SK-MEL-2 | >3000 |
This compound | TBD | TBD |
Note: LC50 values indicate the lethal concentration required to kill 50% of the cells in culture.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines. For example, when tested on glioblastoma cells, it exhibited significant cytotoxicity compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
In Vivo Studies
In vivo experiments using animal models have shown promising results regarding the compound's safety and efficacy. Mice treated with this compound demonstrated reduced tumor growth compared to untreated controls, indicating its potential as a therapeutic agent .
Properties
IUPAC Name |
tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-5-7-12(8-6-11)14(19)15-13(9-10-21-15)18-16(20)22-17(2,3)4/h5-10H,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJUJOVZZUCWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CO2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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